molecular formula C22H40N2O5 B13399644 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; N-cyclohexylcyclohexanamine

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; N-cyclohexylcyclohexanamine

Cat. No.: B13399644
M. Wt: 412.6 g/mol
InChI Key: UBQLPPZGZHZOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; N-cyclohexylcyclohexanamine consists of two distinct moieties:

  • A Boc-protected hydroxyproline derivative: (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This stereospecific structure is derived from L-hydroxyproline, a non-proteinogenic amino acid critical in collagen biosynthesis .
  • N-cyclohexylcyclohexanamine (DCHA): A secondary amine with two cyclohexyl groups, widely used as a catalyst, base, or counterion in organic synthesis .

This combination likely serves as a chiral building block in peptide synthesis or medicinal chemistry, leveraging the Boc group’s protective role and DCHA’s utility in salt formation or reaction facilitation.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h11-13H,1-10H2;6-7,12H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQLPPZGZHZOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with the chiral precursor (2S,4R)-4-hydroxy-1-oxopyrrolidine-2-carboxylic acid , often derived from natural amino acids such as L-proline or through asymmetric synthesis routes. A key step involves protecting the amino group via tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions during subsequent steps.

Boc Protection of the Hydroxy-Pyrrolidine

The Boc protection is achieved by reacting the free amino group of the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate, typically in an organic solvent like dichloromethane or tetrahydrofuran. This step yields the Boc-protected pyrrolidine derivative.

Hydroxylation at the 4-Position

The hydroxyl group at the 4-position can be introduced via selective oxidation or hydroxylation of the pyrrolidine ring. Literature reports suggest that oxidation of the corresponding amino acid or its derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or via enzymatic methods can achieve this with stereoselectivity favoring the (4R) configuration.

Synthesis Pathway Summary

Step Reagents & Conditions Purpose
Boc protection Boc2O, base (triethylamine), solvent Protect amino group
Hydroxylation m-CPBA or enzymatic oxidation Introduce hydroxyl at C-4 with stereoselectivity
Purification Chromatography Isolate pure (2S,4R)-Boc-protected hydroxypyrrolidine-2-carboxylic acid

Final Purification and Characterization

The final compound is purified via column chromatography and characterized using NMR, IR, and mass spectrometry to confirm stereochemistry and purity.

Synthesis of N-Cyclohexylcyclohexanamine

Starting Material: Cyclohexanone

The synthesis of N-cyclohexylcyclohexanamine typically begins with cyclohexanone, which undergoes reductive amination.

Reductive Amination

  • Reagents: Cyclohexanone, ammonia or a primary amine (e.g., cyclohexylamine), reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst (Pd/C).
  • Conditions: Mild acid catalysis or neutral conditions facilitate imine formation, followed by reduction to yield the secondary amine.

Reaction Pathway

  • Cyclohexanone reacts with cyclohexylamine to form an imine.
  • The imine is reduced with sodium cyanoborohydride, producing N-cyclohexylcyclohexanamine.

Purification

The product is purified via distillation or chromatography, with characterization confirmed by NMR and IR spectroscopy.

Data Summary and Comparative Analysis

Aspect Methodology Key Reagents Stereoselectivity Yield Notes
Boc protection Boc2O, triethylamine Protect amino group High >90% Protects amino for subsequent modifications
Hydroxylation m-CPBA or enzymatic Oxidant Stereoselective for (4R) Variable Critical for stereochemistry
Reductive amination Cyclohexanone, NH3, NaBH3CN Amine synthesis Not stereoselective ~80% Efficient route to N-cyclohexylcyclohexanamine

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of the free amine.

Scientific Research Applications

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural Analogues of (2S,4R)-Boc-4-hydroxypyrrolidine-2-carboxylic Acid

Key structural variations in related pyrrolidine derivatives include substituents, stereochemistry, and protective groups:

Compound Name Substituent(s) Stereochemistry Key Properties/Applications References
(2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid -OH at C4 (2S,4R) Hydrophilic; used in peptide synthesis (e.g., collagen analogs)
(2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid -F at C4 (2R,4S) Increased metabolic stability; electron-withdrawing effects enhance reactivity
(2S,4R)-1-Boc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid -CF₃ at C4 (2S,4R) Lipophilic; potential CNS drug candidate due to enhanced membrane permeability
(2S,4S)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic acid -CH₂OCH₃ at C4 (2S,4S) Improved solubility; intermediate for glycosylation studies
(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid -SO₂C₆H₄F at N1, -OH at C4 (2S,4R) Strong electron-withdrawing group; used in protease inhibitors

Key Findings :

  • Stereochemistry : The (2S,4R) configuration mimics natural L-hydroxyproline, critical for collagen-mimetic applications, whereas (2R,4S) or (2S,4S) isomers may alter binding specificity .
  • Substituent Effects : Fluorine or trifluoromethyl groups enhance lipophilicity and metabolic stability, making them suitable for drug development . Hydroxyl or methoxymethyl groups improve water solubility, favoring peptide synthesis .
Comparison of N-cyclohexylcyclohexanamine (DCHA) with Related Amines

DCHA is compared to other amines based on steric bulk, basicity, and applications:

Amine Name Structure Basicity (pKₐ) Applications References
N-cyclohexylcyclohexanamine (DCHA) Two cyclohexyl groups ~10.5 Catalyst in esterifications; counterion in chiral resolutions
Cyclohexylamine Single cyclohexyl group ~10.6 Intermediate in rubber chemicals; less steric hindrance than DCHA
Diisopropylamine Two isopropyl groups ~11.1 Strong base for deprotonation; less bulky than DCHA N/A

Key Findings :

  • Steric Effects : DCHA’s bulky cyclohexyl groups make it less nucleophilic but effective in stabilizing transition states or forming salts with chiral acids .
  • Basicity : DCHA’s moderate basicity (pKₐ ~10.5) suits it for reactions requiring controlled deprotonation, unlike stronger bases like diisopropylamine.

Biological Activity

The compound (2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; N-cyclohexylcyclohexanamine is a significant derivative of pyrrolidine with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Structural Formula

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₀H₁₇NO₅
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 13726-69-7
PropertyValue
Melting Point81–86 °C
Purity>96% (GC)
Storage ConditionsAmbient, sealed in dry place

Pharmacological Effects

  • Antioxidant Activity : Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular models.
  • Neuroprotective Effects : Studies have shown that (2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid has potential neuroprotective effects. It may enhance neuronal survival under stress conditions by modulating apoptotic pathways.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress pathways, thereby protecting cells from damage.
  • Modulation of Signaling Pathways : It appears to influence signaling pathways related to cell survival and apoptosis, particularly in neuronal cells.

Case Studies and Research Findings

  • Study on Neuroprotection :
    • A study conducted on neuronal cell lines demonstrated that (2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid significantly reduced cell death induced by oxidative stress. The compound was shown to activate the Nrf2 pathway, leading to increased expression of antioxidant genes.
  • Antimicrobial Testing :
    • In vitro tests revealed that the compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Toxicological Evaluation :
    • Toxicity assessments indicated that the compound has a favorable safety profile at therapeutic doses. Long-term studies are required to fully evaluate its safety in vivo.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid?

  • Methodology : The synthesis typically involves:

Chiral pool strategy : Starting from L-hydroxyproline derivatives, introduce the Boc group via tert-butoxycarbonyl anhydride in dichloromethane with a base like DMAP .

Selective protection : Use Boc-protection (e.g., di-tert-butyl dicarbonate) under anhydrous conditions to avoid side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .

  • Critical parameters : Reaction temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric control to prevent overprotection.

Q. How to characterize the stereochemical purity of N-cyclohexylcyclohexanamine?

  • Analytical tools :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with reference spectra; coupling constants (e.g., J2,4J_{2,4} in pyrrolidine derivatives) confirm stereochemistry .
  • Polarimetry : Measure specific rotation ([α]D_D) against known standards .

Q. What are the stability considerations for storing these compounds?

  • Storage conditions :

  • Boc-protected pyrrolidine : Store at 2–8°C under inert gas (Ar) to prevent hydrolysis of the Boc group .
  • N-Cyclohexylcyclohexanamine : Keep in amber vials at room temperature; moisture-sensitive due to amine reactivity .
    • Degradation indicators : Discoloration (yellowing) or precipitate formation; monitor via TLC or HPLC .

Advanced Research Questions

Q. How to optimize diastereomeric excess in asymmetric synthesis of the pyrrolidine core?

  • Approach :

  • Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts for enantioselective reduction of ketone intermediates .
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
    • Data analysis : Compare HPLC peak areas pre- and post-optimization; target >98% de .

Q. What computational methods predict the biological activity of these compounds?

  • Protocol :

Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., prolyl hydroxylases) .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

  • Validation : Correlate docking scores with in vitro IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions in reported bioactivity data?

  • Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:

  • Metabolite interference : Degradation products (e.g., free hydroxyproline) competing for active sites .
  • Assay variability : Buffer pH (optimal range: 7.4–7.6) and ionic strength affect binding kinetics .
    • Mitigation : Include negative controls (e.g., Boc-deprotected analogs) and standardize assay protocols .

Q. What strategies improve scalability of the synthetic route?

  • Key modifications :

  • Solvent substitution : Replace dichloromethane with ethyl acetate for greener processing .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., Boc protection) .
    • Yield vs. purity trade-offs : Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) to balance cost and efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.